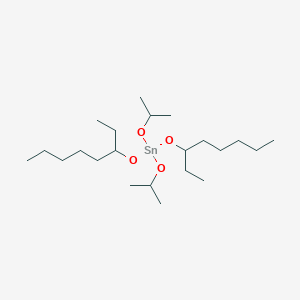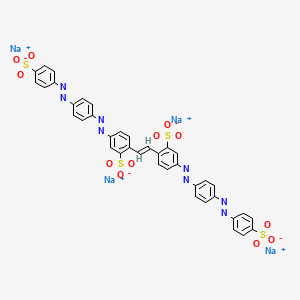
Tin(IV) 2-ethylhexanoate diisopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(IV) 2-ethylhexanoate diisopropoxide: is an organotin compound that is widely used in various industrial and research applications. It is known for its role as a catalyst in polymerization reactions and as a precursor in the synthesis of other organotin compounds. The compound is characterized by its molecular formula C22H44O6Sn and is often utilized in the field of materials science and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tin(IV) 2-ethylhexanoate diisopropoxide typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+2C8H16O2+2C3H8O→Sn(C8H15O2)2(C3H7O)2+4HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Tin(IV) 2-ethylhexanoate diisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The diisopropoxide and 2-ethylhexanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are carried out using various organic ligands and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
Chemistry: Tin(IV) 2-ethylhexanoate diisopropoxide is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and polyesters. It is also employed in the synthesis of other organotin compounds.
Biology and Medicine: In biological research, the compound is used to study the effects of organotin compounds on cellular processes
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacture of electronic components and as a stabilizer in the production of plastics .
Mechanism of Action
The mechanism by which Tin(IV) 2-ethylhexanoate diisopropoxide exerts its effects involves the coordination of the tin center with various ligands. This coordination facilitates catalytic activity in polymerization reactions and other chemical processes. The molecular targets and pathways involved include the activation of monomers and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Tin(II) 2-ethylhexanoate:
Titanium(IV) 2-ethylhexanoate: Used as a polymerization catalyst and adhesion promoter, this compound shares some similarities in its applications but involves a different metal center.
Uniqueness: Tin(IV) 2-ethylhexanoate diisopropoxide is unique in its combination of ligands and oxidation state, which provides specific catalytic properties and reactivity. Its ability to act as a versatile catalyst in various chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H48O4Sn |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
di(octan-3-yloxy)-di(propan-2-yloxy)stannane |
InChI |
InChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4 |
InChI Key |
PGCMGLRZGNUYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)



![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)

![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)
